

Foundational Research on GW 590735 in Metabolic Diseases: A Technical Guide

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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1336410

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Introduction

GW 590735 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). As a member of the nuclear receptor superfamily of transcription factors, PPAR α is a key regulator of lipid and glucose metabolism, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle. Activation of PPAR α by agonists like **GW 590735** leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as in lipoprotein metabolism. This technical guide provides a comprehensive overview of the foundational research on **GW 590735**, focusing on its role in metabolic diseases, with a particular emphasis on dyslipidemia. Due to the limited availability of public data, this guide synthesizes the known information and provides context based on the established mechanisms of PPAR α activation.

Core Mechanism of Action: PPAR α Activation

GW 590735 exerts its pharmacological effects by binding to and activating PPAR α . Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The primary metabolic consequences of PPAR α activation by **GW 590735** are anticipated to be the enhancement of fatty acid oxidation and the modulation of lipoprotein metabolism.

Signaling Pathway

The signaling cascade initiated by **GW 590735** binding to PPAR α leading to the regulation of target genes involved in lipid metabolism is depicted below.

Caption: **GW 590735** activates the PPAR α /RXR heterodimer, leading to the transcription of genes that regulate lipid metabolism.

Quantitative Data from Preclinical and Clinical Studies

Publicly available quantitative data for **GW 590735** is limited. The tables below summarize the key findings from preclinical studies. No quantitative results from the registered clinical trial (NCT00169559) have been publicly released.

Table 1: In Vitro Activity of GW 590735

Assay Type	Receptor	EC50 (nM)	Selectivity vs PPAR δ and PPAR γ	Reference
Luciferase Reporter Assay	Human PPAR α	4	>500-fold	[1][2][3]

Table 2: In Vivo Efficacy of GW 590735 in Human ApoA-I Transgenic Mice

Dose (mg/kg, oral, twice daily for 5 days)	Change in LDLc	Change in Triglycerides (TG)	Change in HDLc
0.5 - 5	Lowered	Lowered	Increased

Note: Specific percentage changes are not available in the public domain.

Table 3: Pharmacokinetic Parameters of GW 590735

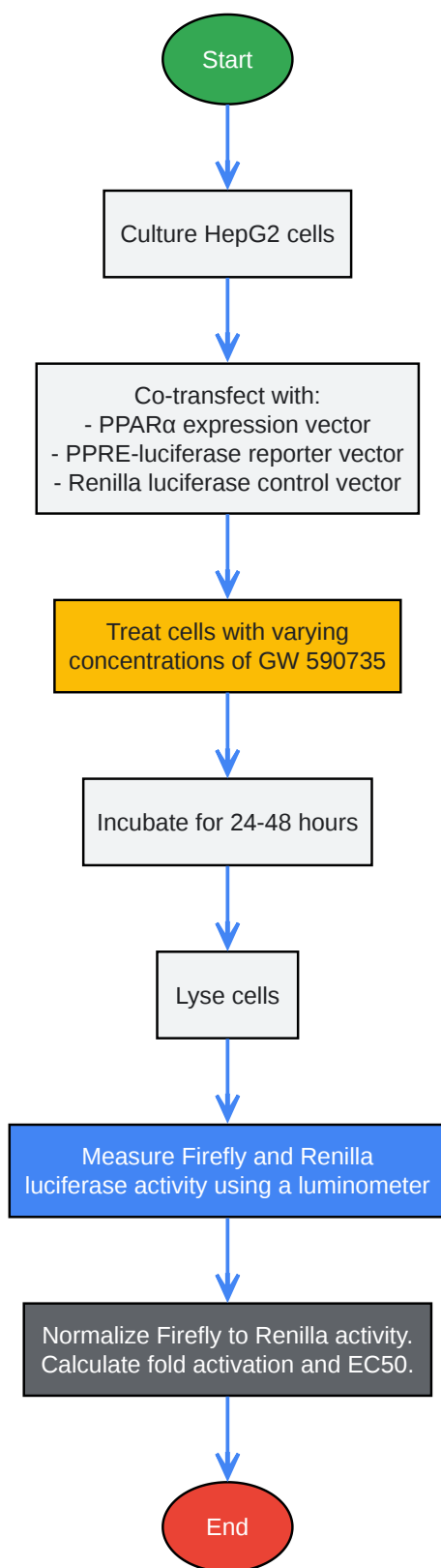
Species	Dose (mg/kg, i.v.)	Clearance (Cl) (mL/min/kg)	Volume of Distribution (Vd) (L/kg)	Half-life (T1/2) (hours)	Bioavailability (F%)
Rat	2.7	5	1	2.4	47
Dog	2.0	13	2.8	2.6	85

Experimental Protocols

Detailed experimental protocols for studies involving **GW 590735** are largely proprietary. However, based on standard methodologies in the field, plausible protocols for key experiments are outlined below.

In Vitro PPAR α Activation Assay (Luciferase Reporter Assay)

This protocol describes a typical cell-based assay to determine the potency and selectivity of **GW 590735** as a PPAR α agonist.



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References

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